Linoleic acid propyl ester

Overview

Description

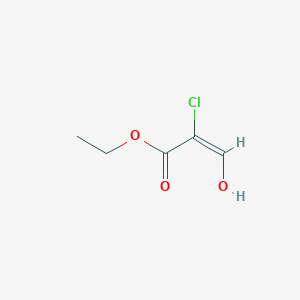

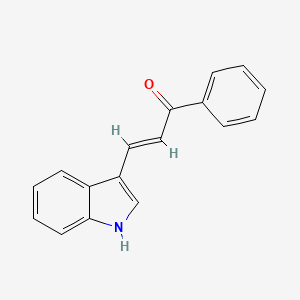

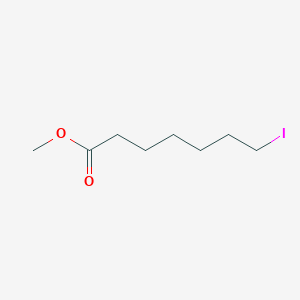

Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It is functionally related to linoleic acid .

Synthesis Analysis

The synthesis of fatty acid esters like linoleic acid propyl ester is typically carried out in the range of volumetric ratios of ethanol to linoleic type oil to increase the kinetics of the process . The synthesis is carried out in the presence of a homogeneous alkaline catalyst . The volumetric ratio of ethanol to oil is maintained at various ratios, and the amount of catalyst added to the reaction mixture ranges from 0.25 to 2.5% by the weight of the reaction alcohol .Molecular Structure Analysis

The molecular formula of linoleic acid propyl ester is C21H38O2 . The average mass is 322.525 Da and the monoisotopic mass is 322.287170 Da .Chemical Reactions Analysis

Esters like linoleic acid propyl ester can undergo various reactions such as hydrolysis, synthesis of esters, alcoholysis, acidolysis, and transesterification . The general mechanism of the esterification reaction is considered a typical addition/elimination reaction or a bimolecular nucleophilic substitution reaction .Physical And Chemical Properties Analysis

Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Biofuel Production

Linoleic acid propyl ester has been used in the synthesis of fatty acid esters, which are key components in biofuels . Countries around the world recognize the numerous social, economic, and environmental advantages of promoting liquid biofuels . The synthesis of fatty acid esters was carried out in the range of volumetric ratios of ethanol to linoleic type oil in order to increase the kinetics of the process . The results obtained during the study suggest the possibility of using a continuous reactor to produce fatty acid esters from linoleic raw materials containing up to 16% of free fatty acids .

Second Generation Biofuel Feedstock

The study also suggests the possibility of using second-generation biofuel feedstock . This means that linoleic acid propyl ester could be used in the production of biofuels from non-food crops or agricultural waste, which is more sustainable and does not compete with food production .

Synthesis of Phytosterol Esters

Linoleic acid propyl ester can be used in the solvent-free synthesis of phytosterol linoleic acid esters at low temperatures . Phytosterol unsaturated fatty acid esters show much higher oil solubility than free phytosterol . This method could be applied to produce phytosterol esters through esterification of phytosterol with an unsaturated fatty acid mixture resulting from the hydrolysis of various vegetable oils .

Food Industry Applications

The development of a green and low-cost method for the preparation of phytosterol fatty acid esters is highly desirable in the food industry . Phytosterol esters have been shown to reduce cholesterol levels, and their increased solubility in oil compared to free phytosterols makes them more suitable for incorporation into food products .

Green Chemistry

The synthesis of linoleic acid propyl ester and its derivatives represents an example of green chemistry . The process is carried out under solvent-free conditions, which reduces the environmental impact and makes the process more sustainable .

Catalyst Development

The synthesis process of linoleic acid propyl ester can contribute to the development of new catalysts . For example, 4-dodecylbenzenesulfonic acid (DBSA) has been used as the catalyst in the esterification of phytosterols with linoleic acid . This could lead to the discovery of new catalysts for other chemical reactions.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It’s a type of lipo-phenolic compound . Lipo-phenolics have been shown to be excellent antioxidants in food and cosmetics .

Mode of Action

It’s known that lipo-phenolics can change their hydrophilic/lipophilic balance by attaching lipophilic moieties to phenolic compounds . This lipophilization enhances their solubility in apolar media and changes the location of the new compound in emulsions, which might increase their antioxidant activities .

Biochemical Pathways

Linoleic acid, a major component of linoleic acid propyl ester, is a major ingredient of feeds and the most abundant polyunsaturated fatty acid (PUFA) in pig adipose tissue and muscle . It shows the greatest tissue response to dietary levels . The metabolic pathway of linoleic acid allows for an efficient increase of intramuscular fat content in pigs .

Pharmacokinetics

A study on the pharmacokinetics and tissue distribution of oleic and linoleic acids following oral and rectal administration of brucea javanica oil in rats showed that the oil was rapidly absorbed into the plasma after rectal administration, which may lead to a rapid pharmacological effect .

Result of Action

It’s known that when linoleic acid or its esters were heated in the presence of valine, a number of interaction products were formed . The major product was 2-pentylpyridine, which is thought to be produced by the reaction of 2,4-decadienal with ammonia .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of linoleic acid propyl ester. For instance, a study on the oxidation pathways of linoleic acid showed that the linoleic acid decay deviated from a linear dependence on ozone concentration . This suggests that environmental factors such as the presence of oxygen and ozone can influence the action of linoleic acid, a major component of linoleic acid propyl ester .

properties

IUPAC Name |

propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3/b9-8-,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAMRCUNWLZBDF-MURFETPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleic acid propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide](/img/structure/B3133181.png)

![(2-Fluoro-[1]naphthyl)-acetonitrile](/img/structure/B3133187.png)

![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)